(R)-1-(methylsulfonyl)pyrrolidin-3-amine (R)-1-(methylsulfonyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 753448-51-0
VCID: VC8352528
InChI: InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
SMILES: CS(=O)(=O)N1CCC(C1)N
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.23

(R)-1-(methylsulfonyl)pyrrolidin-3-amine

CAS No.: 753448-51-0

Cat. No.: VC8352528

Molecular Formula: C5H12N2O2S

Molecular Weight: 164.23

* For research use only. Not for human or veterinary use.

(R)-1-(methylsulfonyl)pyrrolidin-3-amine - 753448-51-0

Specification

CAS No. 753448-51-0
Molecular Formula C5H12N2O2S
Molecular Weight 164.23
IUPAC Name (3R)-1-methylsulfonylpyrrolidin-3-amine
Standard InChI InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
Standard InChI Key UDYSDVVJHGYAHB-RXMQYKEDSA-N
Isomeric SMILES CS(=O)(=O)N1CC[C@H](C1)N
SMILES CS(=O)(=O)N1CCC(C1)N
Canonical SMILES CS(=O)(=O)N1CCC(C1)N

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s structure features a five-membered pyrrolidine ring with a methylsulfonyl group at the 1-position and an amine group at the 3-position. The (R)-configuration at the 3-carbon introduces chirality, critical for interactions with biological targets. Key molecular properties include:

Property(R)-1-(Methylsulfonyl)pyrrolidin-3-amineHydrochloride Salt (CAS 651056-85-8)
Molecular FormulaC₅H₁₂N₂O₂SC₅H₁₃ClN₂O₂S
Molecular Weight164.23 g/mol200.69 g/mol
IUPAC Name(3R)-1-(methylsulfonyl)pyrrolidin-3-amine(3R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride
SMILESCS(=O)(=O)N1CCC@HNCS(=O)(=O)N1CCC(C1)N.Cl
InChI KeyUDYSDVVJHGYAHB-RXMQYKEDSA-NFNZSDPRWSRHDQD-NUBCRITNSA-N

The methylsulfonyl group enhances polarity, improving aqueous solubility, while the pyrrolidine ring’s rigidity influences conformational stability.

Spectroscopic Characterization

  • NMR: The proton NMR spectrum reveals distinct signals for the pyrrolidine ring protons (δ 3.2–3.5 ppm for N-CH₂; δ 2.8–3.0 ppm for C-H adjacent to the amine).

  • MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 164.23 for the free base.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones.

  • Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction:

Pyrrolidin-3-amine+MsClBase(R)-1-(Methylsulfonyl)pyrrolidin-3-amineHClHydrochloride Salt\text{Pyrrolidin-3-amine} + \text{MsCl} \xrightarrow{\text{Base}} \text{(R)-1-(Methylsulfonyl)pyrrolidin-3-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial-Scale Production

Optimized conditions include continuous flow reactors for sulfonylation and crystallization under controlled pH for salt purification. Yields exceed 85% with >99% enantiomeric excess (ee).

Applications in Research

Medicinal Chemistry

The compound serves as:

  • Kinase Inhibitor Scaffold: The methylsulfonyl group interacts with ATP-binding pockets in kinases, making it a candidate for anticancer agents.

  • Neuromodulator: Preliminary studies suggest affinity for neurotransmitter receptors, though specific targets remain under investigation.

Chemical Biology

  • Protease Substrate Analog: Used to study enzyme-substrate interactions in proteolytic pathways.

  • Ligand Design: Incorporated into metal-organic frameworks (MOFs) for catalytic applications.

Pharmacological Insights

ADME Properties

  • Absorption: Moderate oral bioavailability due to polar sulfonyl group.

  • Metabolism: Hepatic sulfonation and oxidative deamination are primary pathways.

Comparative Analysis with Structural Analogs

CompoundSubstituentSolubility (mg/mL)Bioactivity
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine-SO₂CH₃12.4 (H₂O)Kinase inhibition
(S)-1-Nitro-pyrrolidin-3-amine-NO₂8.9 (H₂O)Antibacterial
1-Benzylpyrrolidin-3-amine-CH₂C₆H₅0.5 (H₂O)Dopamine agonism

The methylsulfonyl group confers higher solubility and target selectivity compared to nitro or aryl analogs.

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